molecular formula C19H27FN2O4 B13712463 1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine

1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine

Cat. No.: B13712463
M. Wt: 366.4 g/mol
InChI Key: CHPNOUCHEIGHAJ-UHFFFAOYSA-N
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Description

1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine is a heterocyclic compound that features a piperazine ring substituted with an ethoxycarbonyl group, a fluorophenyl group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.

    Fluorination: The fluorophenyl group can be introduced through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Boc Protection: The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then interact with biological targets. The ethoxycarbonyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
  • 1-Boc-4-(4-methoxyphenyl)piperazine
  • 1-Boc-4-(3-fluorophenyl)piperazine

Uniqueness

1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine is unique due to the presence of both the ethoxycarbonyl and fluorophenyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable tool in various research applications.

Properties

Molecular Formula

C19H27FN2O4

Molecular Weight

366.4 g/mol

IUPAC Name

tert-butyl 4-(4-ethoxycarbonyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C19H27FN2O4/c1-6-25-17(23)15-8-7-14(11-16(15)20)21-9-10-22(13(2)12-21)18(24)26-19(3,4)5/h7-8,11,13H,6,9-10,12H2,1-5H3

InChI Key

CHPNOUCHEIGHAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C)F

Origin of Product

United States

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